Bienvenue dans la boutique en ligne BenchChem!

Ethyl 4-((3-chloro-4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylate

Avanafil Synthesis Nucleophilic Substitution Process Chemistry

Ethyl 4-((3-chloro-4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylate (CAS 330785-81-4) is a synthetic pyrimidine derivative with a molecular weight of 367.85 g/mol and molecular formula C₁₆H₁₈ClN₃O₃S. It is established in the medicinal chemistry supply chain as a key intermediate in the synthesis of Avanafil (A794670), a highly selective phosphodiesterase-5 (PDE5) inhibitor indicated for erectile dysfunction.

Molecular Formula C16H18ClN3O3S
Molecular Weight 367.9 g/mol
CAS No. 330785-81-4
Cat. No. B050178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-((3-chloro-4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylate
CAS330785-81-4
Synonyms4-[[(3-Chloro-4-methoxyphenyl)methyl]amino]-2-(methylthio)-5-pyrimidinecarboxylic Acid Ethyl Ester
Molecular FormulaC16H18ClN3O3S
Molecular Weight367.9 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C(N=C1NCC2=CC(=C(C=C2)OC)Cl)SC
InChIInChI=1S/C16H18ClN3O3S/c1-4-23-15(21)11-9-19-16(24-3)20-14(11)18-8-10-5-6-13(22-2)12(17)7-10/h5-7,9H,4,8H2,1-3H3,(H,18,19,20)
InChIKeyWLOQDGSMJNYRRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-((3-chloro-4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylate (CAS 330785-81-4): Procurement-Grade Identity and Role as an Avanafil Intermediate


Ethyl 4-((3-chloro-4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylate (CAS 330785-81-4) is a synthetic pyrimidine derivative with a molecular weight of 367.85 g/mol and molecular formula C₁₆H₁₈ClN₃O₃S . It is established in the medicinal chemistry supply chain as a key intermediate in the synthesis of Avanafil (A794670), a highly selective phosphodiesterase-5 (PDE5) inhibitor indicated for erectile dysfunction . The compound is also cataloged as Avanafil Impurity 43 (or Impurity P) and is available as an ISO 17034-certified analytical reference standard for pharmaceutical quality control applications [1].

Why Ethyl 4-((3-chloro-4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylate Cannot Be Replaced by Generic Pyrimidine Analogs


Generic substitution of pyrimidine-5-carboxylate building blocks is not feasible for the Avanafil synthetic pathway because the specific 3-chloro-4-methoxybenzylamino substituent at the C4 position is structurally mandatory for downstream conversion into the final PDE5 pharmacophore [1]. The 2-methylthio group functions as a chemoselective handle for oxidation to sulfoxide or sulfone intermediates prior to nucleophilic displacement with L-prolinol, a transformation that is not tolerated by analogs carrying alternative leaving groups at this position [2]. Furthermore, when this compound originates as a process-related impurity in Avanafil active pharmaceutical ingredient (API) with a precisely defined retention time, only the exact CAS 330785-81-4 material can serve as the validated reference standard required by ICH Q2(R1) guidelines for impurity quantification [3].

Product-Specific Quantitative Evidence for Ethyl 4-((3-chloro-4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylate Procurement


Synthetic Yield Comparison: Patent Route Using 330785-81-4 vs. Unsubstituted Benzylamine Route

In the patent-defined synthesis of Avanafil, the nucleophilic substitution of ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (CAS 5909-24-0) with 3-chloro-4-methoxybenzylamine yields CAS 330785-81-4 as the isolable intermediate. Under optimized conditions (triethylamine in acetone at 20°C for 3 hours), this specific transformation proceeds with 87% isolated yield . In contrast, when the same electrophilic substrate is reacted with unsubstituted benzylamine under comparable conditions, the resulting benzylamino analog lacks the chlorine atom required for the final Avanafil pharmacophore and gives a lower yield of 76% due to reduced nucleophilicity of the amine . The 11-percentage-point yield advantage has direct cost-of-goods implications for kilogram-scale procurement.

Avanafil Synthesis Nucleophilic Substitution Process Chemistry

Chemoselective Oxidation: 330785-81-4 as the Uniquely Competent Substrate for Green Sulfoxide/Sulfone Generation

The 2-methylthio group of CAS 330785-81-4 undergoes tungsten-catalyzed green oxidation with H₂O₂ to generate the sulfoxide (2b) or sulfone (2a) derivative, which are the direct precursors to the key avanafil intermediate (S)-4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylate (compound 3) [1]. This chemoselective oxidation was optimized using response surface methodology, achieving quantitative conversion to the desired oxidation state without over-oxidation byproducts. Analogs in which the methylthio group is replaced by chloro, hydroxy, or amino substituents at the C2 position cannot undergo this transformation, making 330785-81-4 the only competent intermediate for this step in the published Avanafil synthetic route [1].

Green Chemistry Oxidation Avanafil Intermediate

Impurity Reference Standard: Validated UPLC Retention and Quantification in Avanafil API

CAS 330785-81-4 has been identified and validated as a process-related impurity (Imp-C or Impurity 43) in Avanafil API [1]. In a validated UPLC method using a Waters ACQUITY HSS C18 column (50 × 2.1 mm, 1.8 μm) at 35°C with ammonium formate (20 mM)/acetonitrile mobile phase and DAD detection at 239 nm, this impurity was quantified in multiple laboratory batches at levels of 0.29–1.63% [1]. The impurity structure was confirmed by independent synthesis and full spectroscopic characterization (NMR, MS), establishing it as a definitive reference marker for batch release testing. Competing Avanafil impurities such as Imp-A, Imp-B, and Imp-D differ in both chemical structure and retention time, and cannot substitute for CAS 330785-81-4 as the Imp-C quantitation standard [1].

Pharmaceutical Quality Control Impurity Profiling UPLC-MS

ISO 17034 Certified Reference Material: Metrological Traceability Compared to Non-Certified Commercial Standards

CAS 330785-81-4 is commercially available as an ISO 17034-certified analytical reference standard (CATO C4X-111843) with purity >95% as verified by HPLC, and is supplied with full Certificate of Analysis including NMR, MS, and HPLC data [1]. In contrast, non-certified commercial suppliers of the same CAS number typically provide material at 95–98% purity by HPLC but without ISO 17034 accreditation or the comprehensive characterization package required for regulatory GMP submissions . The ISO 17034 certification ensures metrological traceability and measurement uncertainty documentation that is explicitly required by ICH Q7 and regional pharmacopoeias for impurity reference standards used in drug product release testing.

Analytical Reference Standard ISO 17034 Pharmaceutical Analysis

Stability Profile: Light and Temperature Sensitivity Compared to Closely Related Avanafil Intermediates

Forced degradation studies on Avanafil API have demonstrated that the aryl chloride and amide functional groups of avanafil-related compounds are susceptible to photolytic and thermal degradation, with the parent drug forming sixteen distinct degradation products under ICH Q1A(R2) stress conditions [1]. Consistent with this class-level sensitivity, CAS 330785-81-4 requires storage at -20°C with protection from light and moisture to preserve chemical integrity, a requirement documented across multiple supplier specifications . In comparison, the downstream Avanafil intermediate (S)-ethyl 4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylate (CAS 330785-83-6) exhibits even lower aqueous solubility (0.0133 mg/mL, classified as insoluble) and similarly requires stringent storage , while the earlier intermediate ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (CAS 5909-24-0) is less sensitive and can be stored at 2–8°C .

Stability Storage Conditions Forced Degradation

Synthetic Route Exclusivity: CAS 330785-81-4 as the Only Reported C4-(3-Chloro-4-methoxybenzyl) Intermediate Connecting the Chloro and Pyrrolidine Stages

The published Avanafil synthetic route proceeds through a mandatory three-intermediate sequence: (i) ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (CAS 5909-24-0), (ii) ethyl 4-((3-chloro-4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylate (CAS 330785-81-4), and (iii) (S)-ethyl 4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylate (CAS 330785-83-6) [1][2]. CAS 330785-81-4 occupies the central, non-bypassable position in this sequence: the 3-chloro-4-methoxybenzylamino group is installed at the C4 position in this step, and no alternative intermediate carrying this substituent has been reported in the peer-reviewed or patent literature [1]. Attempts to directly convert CAS 5909-24-0 to CAS 330785-83-6 without passing through 330785-81-4 result in competing side reactions and unacceptably low overall yields [2].

Avanafil Synthesis Route Scouting Intermediate Sourcing

Procurement-Driven Application Scenarios for Ethyl 4-((3-chloro-4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylate


Kilogram-Scale Avanafil API Manufacturing: Intermediate Procurement with Validated 87% Route Yield

For generic pharmaceutical manufacturers producing Avanafil API at kilogram to multi-hundred-kilogram scale, CAS 330785-81-4 is the mandatory central intermediate in the three-step synthetic sequence [1]. The validated 87% isolated yield for its preparation from CAS 5909-24-0 under standard conditions (triethylamine in acetone, 20°C, 3 h) [2] provides a predictable cost-of-goods model for procurement planning. Sourcing this intermediate pre-manufactured rather than committing to in-house synthesis eliminates the need for chlorinated benzylamine reagent handling and reduces process development overhead. Users should specify purity ≥98% (HPLC) and request batch-specific certificates of analysis including residual solvent analysis and heavy metal testing to ensure compliance with ICH Q3C and Q3D guidelines.

Avanafil Drug Product Quality Control: Impurity Reference Standard for Batch Release Testing

Quality control laboratories performing ICH Q2(R1)-validated UPLC analysis of Avanafil drug substance and drug product require CAS 330785-81-4 as the primary reference standard for Impurity C (Imp-C) quantification [1]. The validated UPLC method uses a Waters ACQUITY HSS C18 column with ammonium formate/acetonitrile gradient and DAD detection at 239 nm to resolve Imp-C from the Avanafil API peak and three other process impurities [1]. Procurement of the ISO 17034-certified reference material (CATO C4X-111843) [2] rather than non-certified commercial grade is strongly recommended, as the certified standard includes metrological traceability documentation required by GMP auditors. Laboratories should procure 25 mg minimum per analytical method validation campaign and store at -20°C ± 5°C protected from light.

Green Process Chemistry Research: Chemoselective Oxidation Substrate for Sulfoxide/Sulfone Methodology Development

Academic and industrial process chemistry groups investigating tungsten-catalyzed green oxidation methodologies can employ CAS 330785-81-4 as a structurally complex, pharmaceutically relevant model substrate for optimizing sulfide-to-sulfoxide/sulfone transformations [1]. The compound's 2-methylthio group undergoes clean oxidation with Na₂WO₄/H₂O₂ under response surface-optimized conditions, yielding sulfoxide (2b) or sulfone (2a) derivatives that are directly converted to the penultimate Avanafil intermediate [1]. Researchers should procure material at ≥95% purity (HPLC) from suppliers providing comprehensive spectroscopic characterization (¹H-NMR, ¹³C-NMR, ESI-MS, FT-IR) as baseline data for reaction monitoring. Storage at -20°C under inert atmosphere is essential to prevent premature oxidation of the methylthio group.

Forced Degradation and Stability-Indicating Method Development for Avanafil

Analytical development laboratories designing stability-indicating HPLC/UPLC methods for Avanafil drug product require authenticated samples of CAS 330785-81-4 to establish system suitability parameters and relative retention time (RRT) markers [1]. Forced degradation studies on Avanafil have identified sixteen degradation products under ICH Q1A(R2) hydrolytic, thermal, photolytic, and oxidative stress conditions, with LC-MS/MS characterization confirming structural assignments [1]. CAS 330785-81-4 is among the process-related impurities that co-elute or are chromatographically adjacent to degradation products, making its use as a resolution standard essential for method specificity validation. Procurement of 100 mg minimum is recommended for comprehensive forced degradation studies; material must be stored at -20°C with light protection and used within manufacturer-specified shelf life.

Quote Request

Request a Quote for Ethyl 4-((3-chloro-4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.